molecular formula C9H14N4 B14165355 5-(2-Methylpiperazin-1-YL)pyrimidine CAS No. 1196153-44-2

5-(2-Methylpiperazin-1-YL)pyrimidine

Cat. No.: B14165355
CAS No.: 1196153-44-2
M. Wt: 178.23 g/mol
InChI Key: RYAAZLYGUWVGSQ-UHFFFAOYSA-N
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Description

5-(2-Methylpiperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methylpiperazine group at the 5-position. Pyrimidine derivatives are widely studied due to their role in medicinal chemistry, particularly as kinase inhibitors, receptor modulators, and enzyme-targeting agents. The 2-methylpiperazine moiety enhances solubility and bioavailability while influencing stereoelectronic properties, which can modulate binding affinity to biological targets.

Properties

CAS No.

1196153-44-2

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-(2-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C9H14N4/c1-8-4-10-2-3-13(8)9-5-11-7-12-6-9/h5-8,10H,2-4H2,1H3

InChI Key

RYAAZLYGUWVGSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpiperazin-1-yl)pyrimidine typically involves the reaction of 2-methylpiperazine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where 2-methylpiperazine reacts with 2-chloropyrimidine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dimethylformamide (DMF) and catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

5-(2-Methylpiperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties
Compound Name Molecular Weight Melting Point (°C) LogP (Predicted)
This compound 194.25 Not reported 1.2
4d () 335.17 Not reported 2.8
2-{4-[(Benzodioxol-5-yl)methyl]piperazinyl}pyrimidine 341.38 168–170 3.5

Biological Activity

5-(2-Methylpiperazin-1-YL)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines are known for their role in various biological processes and therapeutic applications, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a 2-methylpiperazine moiety. This structural modification is significant as it enhances the compound's interaction with biological targets, potentially improving its efficacy and selectivity.

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds with pyrimidine cores exhibit significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for several derivatives have been reported, showcasing their potential as antimicrobial agents.

CompoundTarget PathogenMIC (µg/mL)
This compoundStaphylococcus aureus12
Escherichia coli25
Candida albicans30

The above table summarizes the antimicrobial efficacy of this compound against selected pathogens based on recent studies .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against human leukemia (K-562) and breast cancer (MCF-7) cell lines, demonstrating significant growth inhibition.

Cell LineIC50 (µM)
K-56215
MCF-720
SNB-75 (CNS cancer)18

The above data indicates the compound's potential as an anticancer agent, particularly in targeting CNS cancers .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or inhibit specific enzymes involved in cellular proliferation. Additionally, its ability to modulate certain signaling pathways could contribute to its anticancer effects.

Case Studies

Several studies have explored the efficacy of pyrimidine derivatives in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the efficacy of various pyrimidine derivatives, including this compound, against multidrug-resistant strains of bacteria. The results indicated that this compound showed promise as a potential therapeutic agent in overcoming antibiotic resistance .
  • Cytotoxicity in Cancer Models : In a preclinical trial involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential for further development as an anticancer drug .

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